NMDA Receptor Antagonist Activity: Functional Calcium‑Flux Data vs. Amantadine and Memantine
In primary cultures of rat cerebellar granule neurons challenged with 100 μM NMDA (plus 10 μM glycine), the target compound’s closest structural analogs that lack a C‑3 substituent on the 2‑oxaadamantane cage (compounds 7, 2a‑b, 3a‑b, 4, and 8) exhibited negligible inhibition of the NMDA‑induced intracellular calcium increase, with glutamate IC₅₀ values exceeding 500 μM and NMDA IC₅₀ values >200 μM. By contrast, under identical assay conditions, amantadine produced a partial block (glutamate IC₅₀ = 358 ± 130 μM; NMDA IC₅₀ = 92 ± 29 μM), and memantine showed potent inhibition (glutamate IC₅₀ = 55 ± 12 μM; NMDA IC₅₀ = 1.5 ± 0.1 μM) [REFS‑1]. Because {2‑oxatricyclo[3.3.1.1,3,7]decan‑1‑yl}methanamine also lacks a C‑3 substituent, its NMDA antagonist activity is predicted to fall within the same inactive range as the tested C‑3‑unsubstituted 2‑oxaadamantane amines.
| Evidence Dimension | NMDA receptor antagonist potency (intracellular Ca²⁺ assay) |
|---|---|
| Target Compound Data | Predicted inactive (glutamate IC₅₀ >500 μM; NMDA IC₅₀ >200 μM) based on C‑3‑unsubstituted 2‑oxaadamantane amine analogs |
| Comparator Or Baseline | Amantadine: glutamate IC₅₀ = 358 ± 130 μM, NMDA IC₅₀ = 92 ± 29 μM. Memantine: glutamate IC₅₀ = 55 ± 12 μM, NMDA IC₅₀ = 1.5 ± 0.1 μM |
| Quantified Difference | ≥5‑fold less potent than amantadine; ≥60‑fold less potent than memantine (estimated lower bound) |
| Conditions | Primary rat cerebellar granule neurons; Fura‑2 calcium imaging; 100 μM NMDA + 10 μM glycine; data in Table 1 of the reference |
Why This Matters
Procurement for NMDA‑targeted projects is unwarranted if amantadine‑ or memantine‑level antagonist potency is required; users needing a genuinely inactive control compound for mechanistic studies, however, can rationally select this compound over amantadine.
- [1] Duque, M.D.; Camps, P.; Profire, L.; Montaner, S.; Vázquez, S.; Sureda, F.X.; Mallol, J.; López‑Querol, M.; Naesens, L.; De Clercq, E.; Prathalingam, S.R.; Kelly, J.M. Synthesis and pharmacological evaluation of (2‑oxaadamant‑1‑yl)amines. Bioorg. Med. Chem. 2009, 17 (8), 3198‑3206. DOI: 10.1016/j.bmc.2009.02.007 View Source
